4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE
Description
4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is a sulfonamide derivative featuring a pyridylcarbonyl-carbothioyl-urea linker and a 1,3-thiazol-2-yl substituent.
Properties
IUPAC Name |
N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S3/c22-14(11-2-1-7-17-10-11)20-15(25)19-12-3-5-13(6-4-12)27(23,24)21-16-18-8-9-26-16/h1-10H,(H,18,21)(H2,19,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVRGXSWVUZSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds such as 3-pyridylcarbonyl chloride and 1,3-thiazol-2-amine. These intermediates are then subjected to a series of reactions, including acylation, thiolation, and sulfonation, under controlled conditions to yield the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
*Estimation based on substituent contributions.
- Sulfonamide Core : The target compound shares a benzenesulfonamide backbone with the analogue in , but replaces the methoxy group with a pyridylcarbothioyl-urea linker. This substitution may enhance hydrogen-bonding capacity (via the urea and pyridine N-atoms) compared to the methoxy group’s weaker electron-donating effects .
- Thiazole vs. Triazole: ’s triazole-containing compound highlights how heterocycle choice impacts solubility and target affinity.
Hydrogen-Bonding and Crystallographic Behavior
The target compound’s pyridylcarbothioyl-urea group provides multiple hydrogen-bond donors (N-H) and acceptors (S, O, N), enabling complex supramolecular networks. In contrast, the methoxy-substituted analogue () lacks urea-derived H-bond donors, likely resulting in simpler crystal packing .
Bioactivity Implications
While direct bioactivity data for the target compound is absent, its thiazole-sulfonamide framework is shared with antimicrobial and enzyme-targeting agents. The pyridylcarbothioyl group may mimic ATP-binding motifs in kinases, a feature exploited in ’s bioactive molecules .
Biological Activity
The compound 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic molecule that belongs to the class of sulfonamides. This article focuses on its biological activity, particularly in relation to cardiovascular effects and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Pyridylcarbonyl group : Contributes to the molecule's ability to interact with biological targets.
- Thiazolyl group : May influence the compound's pharmacological properties.
- Benzenesulfonamide core : Known for its diverse biological activities, including antimicrobial and antihypertensive effects.
Molecular Formula
The molecular formula of the compound is .
Cardiovascular Effects
Recent studies have highlighted the cardiovascular effects of various benzenesulfonamide derivatives, including those similar to our compound of interest. A notable study investigated the impact of benzenesulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated that certain derivatives, particularly 4-(2-amino-ethyl)-benzenesulfonamide , significantly decreased perfusion pressure and coronary resistance compared to control conditions and other derivatives like 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide .
Key Findings:
- Perfusion Pressure : The tested sulfonamide derivatives showed a time-dependent decrease in perfusion pressure.
- Coronary Resistance : The presence of 4-(2-amino-ethyl)-benzenesulfonamide resulted in significantly lower coronary resistance (p = 0.05) compared to controls.
The proposed mechanism involves interaction with calcium channels, which are critical in regulating vascular tone and blood pressure. Theoretical docking studies suggested that 4-(2-aminoethyl)-benzenesulfonamide could form complexes with amino acid residues on calcium channel proteins, potentially leading to vasodilation and reduced vascular resistance .
Study 1: Isolated Rat Heart Model
In a study conducted by Figueroa-Valverde et al. (2023), various sulfonamide derivatives were tested for their effects on cardiovascular parameters. Results indicated that the compound significantly affected perfusion pressure and coronary resistance, suggesting its potential as a therapeutic agent for hypertension.
| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|
| Control | Baseline | Baseline |
| 4-Amino-Ethyl-Sulfonamide | Decreased | Decreased |
| 2,5-Dichloro-Sulfonamide | Minimal Change | Minimal Change |
Study 2: Docking Analysis
A theoretical analysis using molecular docking software demonstrated that the compound interacts favorably with calcium channel proteins. This interaction may inhibit calcium influx, leading to decreased vascular resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
